Methyl 3-(methylthio)benzoate Methyl 3-(methylthio)benzoate
Brand Name: Vulcanchem
CAS No.: 90721-40-7
VCID: VC2440463
InChI: InChI=1S/C9H10O2S/c1-11-9(10)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3
SMILES: COC(=O)C1=CC(=CC=C1)SC
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol

Methyl 3-(methylthio)benzoate

CAS No.: 90721-40-7

Cat. No.: VC2440463

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(methylthio)benzoate - 90721-40-7

Specification

CAS No. 90721-40-7
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
IUPAC Name methyl 3-methylsulfanylbenzoate
Standard InChI InChI=1S/C9H10O2S/c1-11-9(10)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3
Standard InChI Key BARUUYSVNQNBAI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)SC
Canonical SMILES COC(=O)C1=CC(=CC=C1)SC

Introduction

Chemical Identity and Physical Properties

Methyl 3-(methylthio)benzoate is an organic compound characterized by its benzoate structure with a methylthio group at the meta (3) position of the benzene ring. This positioning of functional groups creates distinct chemical properties that differentiate it from other isomers.

Basic Chemical Information

The compound possesses the following key chemical identifiers:

PropertyValue
Molecular FormulaC9H10O2S
CAS Number90721-40-7
IUPAC Namemethyl 3-methylsulfanylbenzoate
Molecular Weight182.24 g/mol
InChI KeyBARUUYSVNQNBAI-UHFFFAOYSA-N

The compound consists of a benzoic acid methyl ester with a methylthio (-SCH3) substituent at the meta position. This arrangement creates a molecule with distinct chemical reactivity patterns and potential biological interactions.

Physical Characteristics

The physical properties of methyl 3-(methylthio)benzoate significantly influence its applications and handling requirements. At standard conditions, it appears as a liquid or crystalline solid, depending on its purity. Its structural features, particularly the methylthio group, contribute to its specific solubility profile and reactivity patterns.

The presence of both the ester and thioether functional groups creates an interesting polarity profile, making it soluble in various organic solvents while maintaining limited water solubility. These characteristics are crucial for its applications in organic synthesis and biological testing protocols.

Structural Analysis

Molecular Structure

Methyl 3-(methylthio)benzoate features a benzene ring core with two key functional groups: a methyl ester (-COOCH3) and a methylthio group (-SCH3). The methylthio group is positioned at the meta (3) position relative to the ester functionality, creating a specific electronic distribution that influences its chemical behavior.

Synthesis Methods

General Synthetic Approaches

Several routes can be employed for the synthesis of methyl 3-(methylthio)benzoate, with the choice of method depending on available starting materials, scale requirements, and desired purity.

One documented approach involves the preparation from 3-mercaptobenzoic acid through methylation using trimethylsilyl diazomethane . This method provides an efficient route to the target compound under relatively mild conditions.

Patent-Based Synthesis Route

Biological Activity

Antimicrobial Properties

Research indicates that methyl 3-(methylthio)benzoate exhibits potential antimicrobial activity. While specific data for this exact compound is limited in the search results, the presence of both the ester and thioether functional groups has been associated with antimicrobial effects in structurally similar compounds.

The mechanism of antimicrobial action likely involves interactions with cellular targets such as enzymes or membrane components, disrupting normal cellular functions in microorganisms. Further research is warranted to fully characterize these antimicrobial properties and their potential applications.

Insect Behavior Modification

One of the most intriguing biological applications of methyl 3-(methylthio)benzoate relates to its potential role as an insect attractant. Research suggests that this compound may have specific effects on insect behavior, particularly within the Phyllophaga genus (Coleoptera: Scarabaeidae).

Studies indicate that when combined with light sources, methyl 3-(methylthio)benzoate can significantly increase capture rates of target insects, suggesting its potential role in integrated pest management strategies . This application represents an environmentally friendly approach to pest control that relies on behavior modification rather than toxic insecticides.

Structure-Activity Relationships

Comparison with Isomeric Forms

The position of the methylthio group on the benzene ring significantly influences the chemical and biological properties of methyl 3-(methylthio)benzoate. Comparison with its isomers provides valuable insights into structure-activity relationships:

CompoundStructural FeatureNotable Differences
Methyl 3-(methylthio)benzoateMethylthio at meta positionSubject of this report
Methyl 2-(methylthio)benzoateMethylthio at ortho positionDifferent reactivity profile due to proximity effects between functional groups
Methyl 4-(methylthio)benzoateMethylthio at para positionDifferent electronic distribution and potential biological target interactions

These positional isomers exhibit distinct chemical and biological profiles despite their similar compositions, highlighting the importance of substitution patterns in determining molecular properties.

Effect of Functional Group Modifications

Beyond positional isomerism, modifications to the functional groups also produce compounds with varied properties:

CompoundModificationPotential Effect
Ethyl 3-(methylthio)benzoateMethyl ester → Ethyl esterAltered lipophilicity and potential biological activity
3-(methylthio)benzoic acidRemoval of methyl esterChanged solubility profile and hydrogen bonding capabilities
3-(ethylthio)benzoateMethylthio → EthylthioModified steric effects and lipophilicity

These structural variations allow for fine-tuning of molecular properties for specific applications, whether in organic synthesis, medicinal chemistry, or agricultural science.

Applications in Research and Industry

Synthetic Organic Chemistry

Methyl 3-(methylthio)benzoate serves as a valuable building block in organic synthesis. The presence of both the ester and thioether functional groups provides multiple sites for further chemical modifications, making it useful in the construction of more complex molecules.

Common transformations include:

  • Hydrolysis of the ester to the corresponding acid

  • Nucleophilic substitution reactions at the methylthio group

  • Cross-coupling reactions utilizing the aromatic ring

  • Reduction of the ester to corresponding alcohols

These reactions enable the incorporation of the 3-(methylthio)benzoate moiety into larger molecular frameworks for various applications.

Pest Management Applications

As previously mentioned, methyl 3-(methylthio)benzoate has shown promise in attracting specific insect species, particularly within the Phyllophaga genus. This property makes it potentially valuable in integrated pest management systems.

The compound could be utilized in:

  • Monitoring traps to assess pest population levels

  • Mass trapping systems to reduce pest numbers

  • Disruption of mating behavior through pheromone-like activity

  • Development of more environmentally friendly pest control strategies

This application aligns with growing demands for sustainable agricultural practices that minimize reliance on broad-spectrum insecticides.

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